Bemcentinib is a small molecule that selectively inhibits the AXL receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. AXL belongs to the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. It plays a role in cell survival, proliferation, migration, and the development of resistance to various cancer therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its overexpression is linked to poor prognosis in a variety of cancers [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Bemcentinib is being investigated in multiple Phase II clinical trials for various cancers including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), melanoma, and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Bemcentinib, also referred to as GBG324, is classified as a type I AXL inhibitor. It specifically targets the ATP-binding site of the AXL kinase, inhibiting its activity and thereby modulating downstream signaling pathways associated with cancer progression . The compound is synthesized for oral administration, making it a convenient option for outpatient treatment protocols.
The synthesis of bemcentinib involves several key steps that utilize various chemical reactions to construct its complex molecular framework. While specific synthetic routes can vary, one common approach includes the use of palladium-catalyzed cross-coupling reactions to form critical carbon-carbon bonds. For example, starting materials may include various aryl halides and amines that undergo coupling in the presence of a palladium catalyst to yield the desired product .
The synthesis typically proceeds through the following general steps:
Bemcentinib's molecular structure features a complex arrangement that includes multiple aromatic rings and functional groups essential for its activity as an AXL inhibitor. The compound's structure can be represented as follows:
The structural analysis reveals that bemcentinib contains specific moieties that enhance its binding affinity for the AXL receptor, contributing to its efficacy in inhibiting tumor growth .
Bemcentinib undergoes various chemical reactions during its synthesis and within biological systems. Key reactions include:
Understanding these reactions is crucial for optimizing synthesis methods and predicting the behavior of bemcentinib in clinical settings .
The mechanism of action of bemcentinib primarily involves the inhibition of AXL receptor activation. By blocking this receptor, bemcentinib disrupts downstream signaling pathways that promote tumor cell survival and proliferation. This inhibition leads to:
Data from studies indicate that bemcentinib effectively alters gene expression profiles associated with cancer progression, further supporting its role as an AXL inhibitor.
Bemcentinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions .
Bemcentinib's primary application lies in oncology, particularly in treating non-small cell lung cancer. Its ability to inhibit AXL signaling makes it a candidate for combination therapies aimed at overcoming resistance to conventional treatments. Additionally, ongoing research is exploring its potential use in other conditions characterized by dysregulated AXL activity, such as chronic inflammatory diseases .
Bemcentinib is a low molecular weight compound (506.658 g/mol) with the chemical formula C~30~H~34~N~8~ and CAS registry number 1037624-75-1 [1] [9]. Its systematic IUPAC name is (S)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)-1H-1,2,4-triazole-3,5-diamine [1]. The compound features a stereospecific center with (S) configuration at the 7-position of the tetrahydrobenzoannulene ring system, which is critical for its biological activity [8] [9].
Table 1: Chemical and Target Selectivity Profile of Bemcentinib
Property | Value | Reference |
---|---|---|
Molecular Weight | 506.658 g/mol | [1] [9] |
Chemical Formula | C~30~H~34~N~8~ | [1] [3] |
CAS Registry Number | 1037624-75-1 | [1] [3] [8] |
AXL Inhibition (IC~50~) | 14 nM | [3] [8] [10] |
Selectivity Ratio (AXL vs. Abl) | >100-fold | [8] [10] |
Selectivity Ratio (AXL vs. Mer/Tyro3) | 50-100-fold | [8] [10] |
Selectivity Ratio (AXL vs. InsR/EGFR/HER2/PDGFRβ) | >100-fold | [8] [10] |
Bemcentinib exhibits exceptional kinase selectivity, specifically targeting the intracellular catalytic domain of AXL kinase [9]. Biochemical assays demonstrate an IC~50~ of 14 nM against AXL with >100-fold selectivity over Abl kinase and 50-100-fold selectivity versus related TAM family members Mer and Tyro3 [8] [10]. Importantly, bemcentinib shows minimal activity against insulin receptor (InsR), EGFR, HER2, and PDGFRβ even at concentrations 100-fold higher than its AXL IC~50~ [8] [10]. This selectivity profile distinguishes bemcentinib from less specific kinase inhibitors and potentially reduces off-target effects.
Bemcentinib displays favorable oral bioavailability and achieves plasma concentrations sufficient for target engagement [2] [5]. Pharmacokinetic studies in clinical trials utilized a loading dose strategy (200-400 mg daily for 3 days) followed by lower maintenance doses (100-200 mg daily) to rapidly achieve steady-state concentrations [2] [5] [6]. This approach leverages the compound's predictable absorption and linear pharmacokinetics to maintain therapeutic levels.
Key pharmacokinetic parameters from phase I trials:
Pharmacodynamic assessments demonstrate that bemcentinib achieves functional target inhibition at clinically achievable concentrations. In the phase I trial combining bemcentinib with docetaxel in NSCLC patients, plasma biomarker analyses revealed modulation of proteins involved in protein kinase B (AKT) signaling and reactive oxygen species metabolism following bemcentinib administration [2] [5] [6]. Importantly, co-administration with docetaxel did not significantly alter the pharmacokinetic profile of either agent, supporting their combined use without dose adjustments due to drug-drug interactions [5] [6].
Bemcentinib functions as a potent and selective competitive inhibitor that targets the intracellular kinase domain of AXL, preventing its phosphorylation and subsequent activation of downstream signaling pathways [1] [9]. The binding of bemcentinib to the ATP-binding pocket induces conformational changes that stabilize the kinase in an inactive state, particularly through interaction with the DFG motif (Asp690) via hydrogen bonding [3] [9].
Table 2: Key Mechanisms of Action of Bemcentinib
Mechanistic Aspect | Biological Consequence | Therapeutic Implication | |
---|---|---|---|
AXL Kinase Inhibition | Blockade of GAS6-induced AXL phosphorylation | Prevention of oncogenic signaling activation | [1] [9] |
Downstream Signaling Modulation | Suppression of PI3K/AKT/mTOR pathway | Inhibition of cell survival and proliferation | [3] [6] [10] |
EMT Regulation | Reversal of epithelial-mesenchymal transition markers | Reduction in metastatic potential | [9] [10] |
Chemosensitization | 1000-fold increase in docetaxel sensitivity | Enhanced efficacy of combination therapies | [6] [10] |
Viral Entry Inhibition | Blockade of SARS-CoV-2 spike protein interaction | Potential antiviral activity | [1] [7] |
The therapeutic effects of bemcentinib stem from its multipronged mechanistic actions:
Oncogenic Pathway Suppression: By inhibiting AXL kinase activity, bemcentinib blocks phosphorylation of downstream effectors including AKT, leading to reduced cancer cell proliferation, survival, and migration [3] [9] [10]. This is particularly relevant in tumors where AXL overexpression drives aggressive phenotypes and treatment resistance.
Epithelial-Mesenchymal Transition (EMT) Modulation: Bemcentinib reverses AXL-mediated EMT, characterized by increased E-cadherin expression and decreased vimentin and Snail levels, thereby reducing metastatic potential [8] [9]. Preclinical models demonstrate that bemcentinib treatment reduces expression of the EMT transcriptional regulator Snail and decreases tumor cell invasion through Matrigel [8].
Chemotherapy Synergism: Bemcentinib dramatically enhances the cytotoxicity of conventional chemotherapeutic agents. Preclinical studies demonstrate up to 1,000-fold increased sensitivity to docetaxel when combined with bemcentinib, attributed to inhibition of PI3K signaling and dephosphorylation of cell cycle-dependent kinase CDC2 [6] [10]. This synergistic effect has been validated in clinical settings, where bemcentinib combined with docetaxel produced objective responses in 35% of evaluable NSCLC patients who had progressed on prior therapies [2] [5].
Antiviral Mechanism: Beyond oncology, bemcentinib inhibits SARS-CoV-2 spike glycoprotein interaction with host cell membranes, potentially blocking viral entry [1] [7]. This mechanistic insight supported its selection for Phase II trials in COVID-19 as part of the UK Government's ACCORD program [7] [9].
In resistance settings, particularly EGFR-mutant NSCLC developing resistance to erlotinib or osimertinib, AXL upregulation serves as a key bypass mechanism. Bemcentinib effectively restores sensitivity to EGFR tyrosine kinase inhibitors by suppressing this resistance pathway [6] [10]. Similar mechanisms operate in multiple cancer types, positioning bemcentinib as a promising agent for overcoming treatment resistance across various malignancies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7